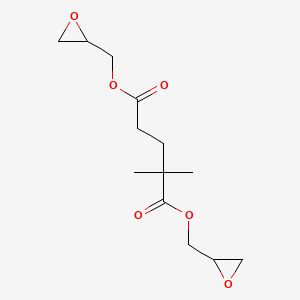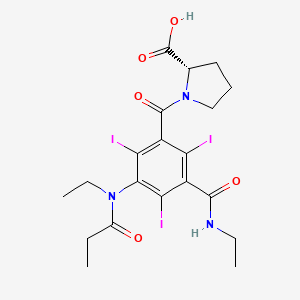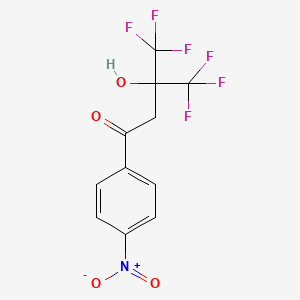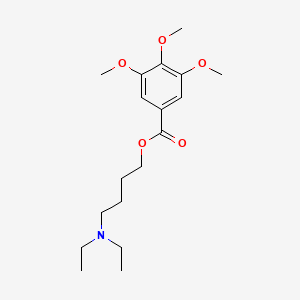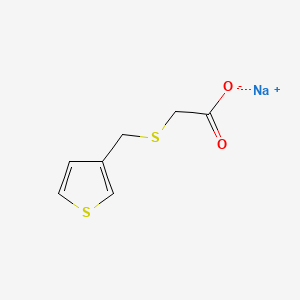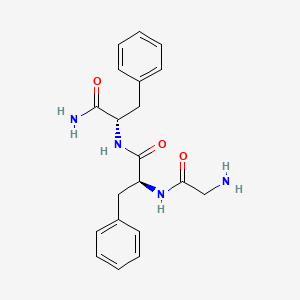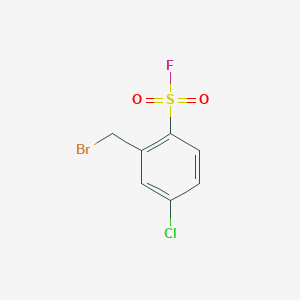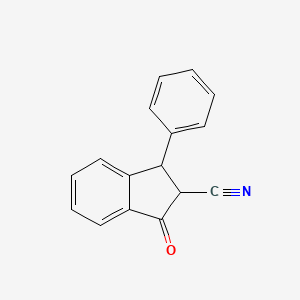
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol is an organic compound characterized by the presence of tert-butyl groups and a sulfanyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-Di-tert-butylphenol with tert-butylthiol in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes using Friedel-Crafts alkylation techniques. The reaction is catalyzed by aluminum phenoxide or other suitable catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Industry: Utilized as a stabilizer in lubricants, fuels, and other hydrocarbon-based products to enhance their shelf life and performance
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing further oxidation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-mercaptophenol: Contains a mercapto group instead of a sulfanyl group, offering different reactivity and applications.
2,4,6-Tri-tert-butylphenol: Another antioxidant with three tert-butyl groups, providing enhanced steric protection
Uniqueness
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol stands out due to the presence of the tert-butylsulfanyl group, which imparts unique chemical properties and reactivity. This makes it particularly effective in applications requiring strong antioxidant protection and stability under harsh conditions .
Properties
CAS No. |
26532-81-0 |
|---|---|
Molecular Formula |
C18H30OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-tert-butylsulfanylphenol |
InChI |
InChI=1S/C18H30OS/c1-16(2,3)13-10-12(20-18(7,8)9)11-14(15(13)19)17(4,5)6/h10-11,19H,1-9H3 |
InChI Key |
QZQLEVJVXYLVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


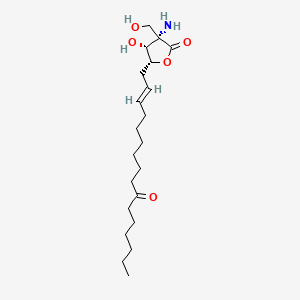
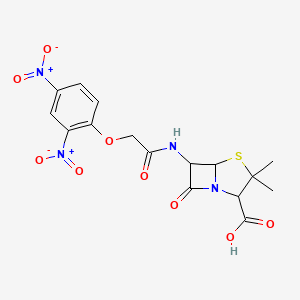
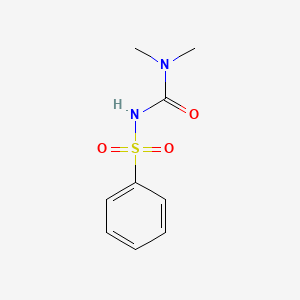
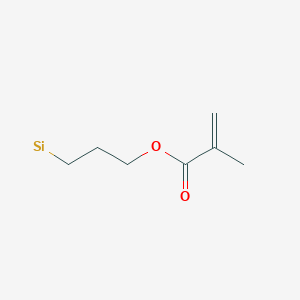
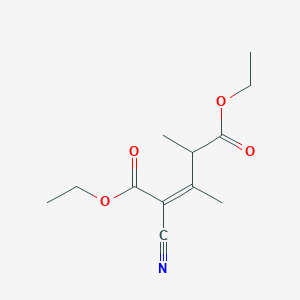
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
